Dihydro-beta-erythroidine hydrobromide is a competitive nicotinic acetylcholine receptor (nAChR) antagonist. [, , , , , , , , , , , , , , , , , , , , , , , , ] It is frequently employed in scientific research to investigate the role of nAChRs in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , , ] It exhibits selectivity for certain nAChR subtypes, particularly those containing the α4β2 subunits, making it a valuable tool for dissecting the specific functions of these receptor subtypes. [, , , , , , , , ]
The crystal structure of dihydro-beta-erythroidine hydrobromide has been determined. [] It crystallizes in the orthorhombic space group P212121 with unit cell dimensions a = 10.22 Å, b = 17.97 Å, c = 8.72 Å. [] The structure reveals that the relative configuration of the methoxyl-bearing and nitrogen-bearing carbon atoms is the same as that found in erythraline. [] The absolute configuration was confirmed by measuring the effect on a set of related reflections of the dispersion of copper radiation by the bromine atom. []
Dihydro-beta-erythroidine hydrobromide acts as a competitive antagonist at nAChRs. [, , , , , , , , , , , , , , , , , , , , , , , , ] It binds to the acetylcholine binding site on the receptor, preventing acetylcholine from binding and activating the receptor. [, , ] This blockade of nAChRs disrupts cholinergic signaling, leading to various downstream effects depending on the specific neuronal circuits involved. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Investigating the role of nAChRs in various physiological processes: Dihydro-beta-erythroidine hydrobromide is used to study the involvement of nAChRs in processes like neuronal excitability, neurotransmitter release, synaptic plasticity, memory formation, and sensory processing. [, , , , , , , , , , , , , , ]
Characterizing the pharmacological properties of different nAChR subtypes: By comparing the effects of dihydro-beta-erythroidine hydrobromide with other nAChR ligands, researchers can differentiate between various nAChR subtypes based on their sensitivity to this antagonist. [, , , , , , ] This has been crucial in understanding the distinct functional roles of different nAChR subtypes in the brain.
Developing novel therapeutics for neurological and psychiatric disorders: By targeting specific nAChR subtypes with dihydro-beta-erythroidine hydrobromide or related compounds, researchers aim to develop novel treatments for disorders like Alzheimer's disease, Parkinson's disease, nicotine addiction, and epilepsy. [, , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2